Cas no 317374-34-8 (4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide)

4-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a brominated benzamide derivative featuring a thiazole core substituted with a 2,5-dimethylphenyl group. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the bromo substituent enhances its reactivity for further functionalization, while the thiazole moiety contributes to its potential pharmacological properties, such as antimicrobial or kinase inhibitory activity. Its well-defined structure and synthetic accessibility make it a valuable building block for the development of novel therapeutic agents or crop protection chemicals. The compound's stability and purity are critical for reproducible research applications.
4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide structure
317374-34-8 structure
Product Name:4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide
CAS No:317374-34-8
MF:C18H15BrN2OS
MW:387.293502092361
CID:6250931
PubChem ID:4099771
Update Time:2025-10-29

4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide
    • 317374-34-8
    • F0007-0983
    • AKOS003044803
    • 4-bromo-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide
    • 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
    • Inchi: 1S/C18H15BrN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
    • InChI Key: RVRBZPSLAGSJPQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NC1=NC(=CS1)C1C=C(C)C=CC=1C)=O

Computed Properties

  • Exact Mass: 386.009
  • Monoisotopic Mass: 386.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 70.2Ų

4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide

Professional Introduction to 4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 317374-34-8)

4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique chemical structure and molecular formula, represents a promising candidate for further research and development in the quest for novel therapeutic agents. The presence of multiple functional groups, including a bromine substituent and a benzamide moiety, makes this molecule of particular interest for its potential biological activity.

The nomenclature of this compound follows the IUPAC standards, ensuring clarity and precision in its identification. The CAS number 317374-34-8 serves as a unique identifier, facilitating accurate referencing in scientific literature and databases. The compound's structure consists of a benzamide core linked to a thiazole ring, which is further substituted with a bromine atom and a dimethylphenyl group at the 4-position. This specific arrangement of functional groups suggests potential interactions with biological targets, making it a valuable subject for investigation.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing new medications. Among these, thiazole derivatives have shown considerable promise due to their diverse biological activities. The thiazole ring in 4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide is known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a bromine substituent enhances the compound's reactivity, allowing for further functionalization and modification to optimize its biological profile.

The dimethylphenyl group at the 4-position of the benzamide moiety contributes to the compound's hydrophobicity and may influence its binding affinity to biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting protein-protein interactions or enzyme inhibition. The benzamide group itself is a well-known pharmacophore found in numerous FDA-approved drugs, suggesting that this compound may possess similar therapeutic potential.

Current research in medicinal chemistry has focused on leveraging computational methods and high-throughput screening to identify novel bioactive compounds. The structural features of 4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide make it an attractive candidate for virtual screening against various biological targets. Preliminary computational studies have suggested that this compound may interact with enzymes involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration.

In vitro studies have begun to explore the potential pharmacological effects of this compound. Initial assays have shown promising results in inhibiting the activity of certain enzymes associated with inflammatory responses. The bromine substituent appears to play a crucial role in modulating the compound's interaction with these enzymes, suggesting that it may serve as a key pharmacophore for developing anti-inflammatory agents.

The benzamide moiety has also been investigated for its potential role in modulating protein-protein interactions. Several studies have demonstrated that benzamides can act as scaffolds for designing molecules that disrupt aberrant protein interactions underlying various diseases. The presence of the dimethylphenyl group may enhance the compound's binding affinity by optimizing its spatial orientation within the target protein's active site.

Furthermore, the thiazole ring has been implicated in various biological processes beyond its known antimicrobial properties. Recent research has uncovered its role in modulating mitochondrial function and oxidative stress responses. These findings suggest that 4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide may have broader therapeutic applications beyond traditional anti-inflammatory or antimicrobial uses.

As drug discovery efforts continue to evolve, compounds like 4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide are expected to play a significant role in addressing unmet medical needs. The combination of structural features that enhance bioactivity while allowing for further optimization makes this molecule a compelling candidate for future clinical development. Continued research into its mechanisms of action and potential therapeutic applications will be essential to realizing its full clinical potential.

The integration of advanced synthetic methodologies and computational tools will further refine our understanding of this compound's properties and potential uses. By leveraging these technologies, researchers can efficiently explore analogs and derivatives that may enhance efficacy or reduce side effects. This iterative approach is critical for translating basic scientific discoveries into effective therapeutic interventions.

In conclusion,4-bromo-N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 317374-34-8) represents a promising entity in pharmaceutical research with significant potential for developing novel treatments targeting various diseases. Its unique structural composition and demonstrated biological activity position it as a valuable asset in ongoing drug discovery initiatives aimed at improving human health outcomes.

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